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Compound of Interest

Compound Name: N-Carbobenzoxy-L-glutamic acid

Cat. No.: B554400 Get Quote

For researchers, scientists, and drug development professionals, the selection of appropriate

protecting groups for amino acids is a critical step in the successful synthesis of peptides. This

guide provides a comparative analysis of the characterization data for N-Carbobenzoxy-L-
glutamic acid (Cbz-L-Glu-OH) and two common alternatives: N-(tert-butoxycarbonyl)-L-

glutamic acid (Boc-L-Glu-OH) and N-(9-fluorenylmethoxycarbonyl)-L-glutamic acid (Fmoc-L-

Glu-OH).

The choice of an N-protecting group influences the solubility, stability, and deprotection

conditions of the amino acid, thereby impacting the overall efficiency and outcome of peptide

synthesis. This document summarizes key characterization data to aid in the selection process

and provides detailed experimental protocols for obtaining such data.

Comparison of Physicochemical and Spectroscopic
Properties
The following tables provide a side-by-side comparison of the key physicochemical and

spectroscopic properties of Cbz-L-Glu-OH, Boc-L-Glu-OH, and Fmoc-L-Glu-OH.
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Property
N-Carbobenzoxy-L-
glutamic acid (Cbz-
L-Glu-OH)

N-(tert-
butoxycarbonyl)-L-
glutamic acid (Boc-
L-Glu-OH)

N-(9-
fluorenylmethoxyc
arbonyl)-L-glutamic
acid (Fmoc-L-Glu-
OH)

Molecular Formula C₁₃H₁₅NO₆ C₁₀H₁₇NO₆ C₂₀H₁₉NO₆

Molecular Weight 281.26 g/mol 247.25 g/mol 369.37 g/mol

Melting Point 118-122 °C 110-116 °C 188-194 °C

Appearance
White to off-white

solid
White powder White powder

Optical Rotation -7.5° (c=8, AcOH)
-14.5±2° (c=1,

methanol)
-20±2° (c=1, DMF)

Table 1: Physicochemical Properties
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Spectroscopic Data
N-Carbobenzoxy-L-
glutamic acid (Cbz-
L-Glu-OH)

N-(tert-
butoxycarbonyl)-L-
glutamic acid (Boc-
L-Glu-OH)

N-(9-
fluorenylmethoxyc
arbonyl)-L-glutamic
acid (Fmoc-L-Glu-
OH)

¹H NMR (DMSO-d₆)

δ ~12.5 (br s, 2H,

COOH), 7.8-7.2 (m,

5H, Ar-H), 5.0 (s, 2H,

CH₂-Ph), 4.0 (m, 1H,

α-CH), 2.2 (t, 2H, γ-

CH₂), 1.9 (m, 2H, β-

CH₂)

δ ~12.5 (br s, 2H,

COOH), 7.0 (d, 1H,

NH), 3.9 (m, 1H, α-

CH), 2.2 (t, 2H, γ-

CH₂), 1.9 (m, 2H, β-

CH₂), 1.4 (s, 9H,

C(CH₃)₃)

δ ~12.6 (br s, 2H,

COOH), 7.9-7.3 (m,

8H, Ar-H), 7.8 (d, 1H,

NH), 4.3 (m, 3H, CH-

CH₂-O), 4.1 (m, 1H, α-

CH), 2.3 (t, 2H, γ-

CH₂), 2.0 (m, 2H, β-

CH₂)

¹³C NMR (DMSO-d₆)

δ ~174.5 (COOH),

~173.0 (COOH),

~156.0 (C=O,

urethane), ~137.0,

~128.5, ~128.0,

~127.5 (Ar-C), ~65.5

(CH₂-Ph), ~53.0 (α-

CH), ~30.0 (γ-CH₂),

~27.0 (β-CH₂)

δ ~174.5 (COOH),

~173.0 (COOH),

~155.5 (C=O,

urethane), ~78.0

(C(CH₃)₃), ~53.0 (α-

CH), ~30.0 (γ-CH₂),

~28.0 (C(CH₃)₃),

~27.0 (β-CH₂)

δ ~174.0 (COOH),

~173.5 (COOH),

~156.5 (C=O,

urethane), ~144.0,

~141.0, ~128.0,

~127.5, ~125.5,

~120.0 (Ar-C), ~66.0

(CH₂-O), ~53.5 (α-

CH), ~47.0 (CH-

Fmoc), ~30.5 (γ-CH₂),

~27.5 (β-CH₂)

FT-IR (KBr, cm⁻¹)

~3300 (N-H), ~3000

(O-H), ~1710 (C=O,

acid), ~1690 (C=O,

urethane), ~1530 (N-

H bend)

~3350 (N-H), ~3000

(O-H), ~1715 (C=O,

acid), ~1695 (C=O,

urethane), ~1520 (N-

H bend)

~3320 (N-H), ~3000

(O-H), ~1710 (C=O,

acid), ~1690 (C=O,

urethane), ~1530 (N-

H bend)

Mass Spectrometry

(ESI-)
[M-H]⁻ at m/z 280.08 [M-H]⁻ at m/z 246.10 [M-H]⁻ at m/z 368.12

Table 2: Spectroscopic Data Summary
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Experimental Protocols
Detailed methodologies for the characterization techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the identity of the N-protected L-

glutamic acid derivatives.

Procedure for ¹H and ¹³C NMR:

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated

dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Set the spectral width to cover the range of -2 to 14 ppm. Use a sufficient number of scans to

obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse

sequence. Set the spectral width to cover the range of 0 to 200 ppm. A larger number of

scans will be required compared to ¹H NMR.

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier

transform. Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ

39.52 for ¹³C).

Sample Preparation

Data Acquisition Data Processing

Sample Dissolve_in_DMSO_d6
10-20 mg in 0.6 mL

NMR_Spectrometer
400 MHz

Acquire_1H_NMR

Acquire_13C_NMR

Process_1H_FID

Process_13C_FID

Reference_and_Analyze_1H

Reference_and_Analyze_13C
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Click to download full resolution via product page

NMR Experimental Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Procedure for KBr Pellet Method:

Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is

obtained.[1]

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure

(typically 8-10 tons) to form a transparent or translucent pellet.[1]

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and

record the spectrum, typically in the range of 4000-400 cm⁻¹.

Background Subtraction: Record a background spectrum of a pure KBr pellet and subtract it

from the sample spectrum to correct for atmospheric and instrumental interferences.

Sample Preparation Pellet Formation & Acquisition Data Processing

Sample Grind_with_KBr
1-2 mg sample, 100-200 mg KBr

Press_Pellet
8-10 tons

FTIR_Spectrometer Record_Spectrum Background_Subtraction Analyze_Spectrum

Click to download full resolution via product page

FT-IR KBr Pellet Method Workflow

Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and assess the purity of the compound.

General Procedure for ESI-MS:
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Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µM) in a suitable

solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.

Instrumentation: Introduce the sample solution into an electrospray ionization mass

spectrometer.

Data Acquisition: Acquire the mass spectrum in negative ion mode to observe the

deprotonated molecule [M-H]⁻. Set the mass range to scan for the expected molecular ion.

Data Analysis: Analyze the resulting spectrum to identify the peak corresponding to the

molecular ion and any potential impurities.

Sample Preparation Data Acquisition Data Analysis

Sample Prepare_Solution
1-10 µM in ACN/H₂O + 0.1% FA

ESI_Mass_Spectrometer Acquire_Spectrum
Negative Ion Mode

Identify_Molecular_Ion
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ESI-MS Experimental Workflow

Conclusion
The choice between Cbz, Boc, and Fmoc protecting groups for L-glutamic acid depends on the

specific requirements of the peptide synthesis strategy. Cbz-L-Glu-OH is a traditional protecting

group, often used in solution-phase synthesis, and is removable by hydrogenolysis. Boc-L-Glu-

OH is widely used in solid-phase peptide synthesis and is cleaved under acidic conditions.

Fmoc-L-Glu-OH is also a staple in solid-phase synthesis, with the advantage of being cleaved

under mild basic conditions, which is orthogonal to the acid-labile side-chain protecting groups.

The characterization data and protocols presented in this guide provide a valuable resource for

researchers to make informed decisions and to verify the quality of their N-protected L-glutamic

acid derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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